
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a complex organic compound that features multiple functional groups, including a furan ring, a thiazepane ring, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazepane Ring: Starting with a furan derivative, the thiazepane ring can be synthesized through a cyclization reaction involving a suitable thiol and an amine under acidic or basic conditions.
Attachment of the Imidazolidinone Moiety: The imidazolidinone ring can be introduced via a condensation reaction between an appropriate diamine and a carbonyl compound.
Final Coupling: The final step involves coupling the thiazepane and imidazolidinone intermediates through a nucleophilic substitution reaction, possibly using a halogenated intermediate.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the imidazolidinone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one: Similar structure but lacks the methoxy group.
1-(2-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring, thiazepane ring, and imidazolidinone moiety in 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one makes it unique compared to other compounds
Biological Activity
The compound 1-(2-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a furan ring , a thiazepane structure , and an imidazolidinone moiety . These components contribute to its potential biological activities, including enzyme inhibition and cytotoxic effects.
Molecular Formula
The molecular formula of the compound is C16H18N2O3S, indicating the presence of various functional groups that may interact with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has shown potential in inhibiting VEGFR-2 , a key receptor involved in angiogenesis. In vitro studies have demonstrated that the compound can effectively inhibit VEGFR-2 with an IC50 value comparable to established inhibitors like sorafenib .
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). For instance, one study reported that the compound displayed an IC50 value of 6.66 µM against A549 cells, suggesting a potent anticancer effect .
Case Studies
- VEGFR-2 Inhibition : A study synthesized various derivatives of the compound and evaluated their inhibitory effects on VEGFR-2. The results indicated that certain derivatives exhibited remarkable enzyme inhibition, leading to reduced cell proliferation in cancer models .
- Cell Cycle Arrest and Apoptosis : Further investigations revealed that treatment with the compound resulted in G2/M phase cell cycle arrest and induced apoptosis in HT-29 cells. Western blot analysis confirmed the deactivation of VEGFR-2, reinforcing its role in disrupting cancer cell growth .
- Wound Healing Assay : The compound's ability to inhibit wound closure was assessed through a wound healing assay, demonstrating its potential role in modulating cellular migration—an important factor in cancer metastasis .
Summary of Biological Activities
Properties
IUPAC Name |
1-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-3-(2-methoxyphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-27-17-6-3-2-5-16(17)24-11-10-23(21(24)26)15-20(25)22-9-8-19(29-14-12-22)18-7-4-13-28-18/h2-7,13,19H,8-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELSCVQWNVORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCC(SCC3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.